An In-depth Technical Guide to 8-Iodo-3-methyl-triazolo[4,3-a]pyridine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 8-Iodo-3-methyl-triazolo[4,3-a]pyridine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[4][5] Its unique three-dimensional structure and electronic properties have led to the development of compounds with a wide range of biological activities, including applications as kinase inhibitors and immunomodulatory agents.[6][7] This technical guide focuses on a specific, yet sparsely documented derivative: 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine . While direct experimental data for this compound is limited in publicly accessible literature, this guide will provide a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established methodologies for this class of compounds, and its potential applications in research and development. The presence of a methyl group and a reactive iodine atom on the core structure makes this compound a particularly interesting building block for the synthesis of novel and complex molecular entities.
I. Chemical Structure and Nomenclature
The systematic name, 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, precisely describes the arrangement of atoms in this fused heterocyclic system. The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The numbering of the fused ring system is crucial for correctly identifying the substituent positions.
Figure 1: Chemical structure of 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
II. Physicochemical Properties: Predictions and Considerations
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₆IN₃ | Based on the chemical structure. |
| Molecular Weight | 259.05 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic compounds are typically solids. |
| Melting Point | Expected to be in the range of 150-250 °C. | The presence of the iodo group and the fused ring system would likely result in a relatively high melting point due to increased molecular weight and intermolecular interactions. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic nature provides some polarity, but the overall structure is largely nonpolar. |
| CAS Number | Not assigned or not publicly available. | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |
III. Proposed Synthetic Methodology: A Rational Approach to Construction
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is well-documented, with several established methods available.[2][3] A common and effective strategy involves the cyclization of a substituted 2-hydrazinopyridine precursor. The following proposed synthesis of 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is based on these established principles.
Figure 2: Proposed synthetic pathway for 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Hydrazinyl-3-iodopyridine
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To a solution of 2-chloro-3-iodopyridine in a suitable solvent such as ethanol or n-butanol, add an excess of hydrazine hydrate.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-iodopyridine.
Causality: The highly nucleophilic hydrazine displaces the chloride at the C2 position of the pyridine ring through a nucleophilic aromatic substitution mechanism. The excess hydrazine drives the reaction to completion.
Step 2: Synthesis of N'-(3-Iodopyridin-2-yl)acetohydrazide
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Dissolve 2-hydrazinyl-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), and cool the solution in an ice bath.
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Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring. A base, such as triethylamine or pyridine, can be added to scavenge the generated acid.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N'-(3-iodopyridin-2-yl)acetohydrazide.
Causality: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the corresponding hydrazide.
Step 3: Dehydrative Cyclization to 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
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Treat the N'-(3-iodopyridin-2-yl)acetohydrazide with a dehydrating/cyclizing agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and iodine (I₂).
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Heat the reaction mixture under reflux for several hours.
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After completion, carefully quench the reaction mixture with ice-water.
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Neutralize the solution with a base, such as sodium bicarbonate, and extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography on silica gel to afford the final product, 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Causality: The dehydrating agent activates the amide oxygen, facilitating an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to form the stable, aromatic triazole ring.
IV. Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl group protons (around δ 2.5 ppm).- A set of three aromatic protons corresponding to the pyridine ring, likely showing characteristic coupling patterns (doublets and a triplet) in the range of δ 7.0-8.5 ppm. The iodo-substituent will influence the chemical shifts of the adjacent protons. |
| ¹³C NMR | - A signal for the methyl carbon (around δ 15-20 ppm).- Signals for the carbon atoms of the fused ring system in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C8) will have a characteristic chemical shift. |
| Mass Spec (ESI-MS) | A prominent [M+H]⁺ ion at m/z 260.0. |
V. Applications and Research Significance: A Versatile Building Block
The true value of 8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in a research and drug development context lies in its potential as a versatile synthetic intermediate.
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Medicinal Chemistry: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a core component of several biologically active molecules.[8] The presence of the iodine atom at the 8-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a library of diverse compounds for screening against various biological targets.
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Probe Development: The ability to introduce different functionalities via the iodo group makes this compound a valuable precursor for the synthesis of chemical probes to study biological pathways.
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Materials Science: Fused heterocyclic systems are also of interest in the development of organic electronic materials. The electronic properties of the[1][2][3]triazolo[4,3-a]pyridine core can be tuned by the introduction of different substituents at the 8-position.
VI. Conclusion
8-Iodo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine represents an intriguing yet underexplored molecule within a class of heterocycles with proven significance in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, and a rational synthetic approach. The true potential of this compound lies in its utility as a versatile building block, enabling the synthesis of a wide array of novel derivatives for evaluation in drug discovery and other scientific disciplines. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential.
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